

Application of Caged NAADP in Photolysis Experiments: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Naadp

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Introduction

Nicotinic acid adenine dinucleotide phosphate (**NAADP**) is a potent intracellular second messenger that mobilizes calcium (Ca^{2+}) from acidic organelles, such as lysosomes and endosomes.[1] Its unique mechanism of action, distinct from that of inositol trisphosphate (IP_3) and cyclic ADP-ribose (cADPR), makes it a crucial player in a variety of cellular processes, including fertilization, T-cell activation, and neurotransmission. The study of **NAADP** signaling has been significantly advanced by the use of "caged" **NAADP**, a photolabile derivative that allows for the precise temporal and spatial control of **NAADP** release within a cell using light. This application note provides detailed protocols and data for the use of caged **NAADP** in photolysis experiments, aimed at researchers, scientists, and drug development professionals.

Since caged **NAADP** is not commercially available, its in-house synthesis is a prerequisite for these experiments.[2] The synthesis involves reacting **NAADP** with a photolabile caging group, such as 1-(2-nitrophenyl)diazoethane.[3]

Mechanism of Action of Photoreleased NAADP

Upon flash photolysis, the caging group is cleaved from the **NAADP** molecule, liberating the active messenger. This rapid increase in intracellular **NAADP** concentration triggers the opening of **NAADP**-sensitive Ca^{2+} channels, primarily located on the membranes of acidic Ca^{2+} stores. The current understanding points to Two-Pore Channels (TPCs) as the primary receptors for **NAADP**.[1]

The resulting Ca^{2+} release often exhibits a characteristic biphasic pattern:

- An initial, localized Ca^{2+} release: This occurs from the acidic stores targeted by **NAADP**.
- A secondary, global Ca^{2+} wave: The initial Ca^{2+} transient can trigger a larger, more widespread Ca^{2+} release from the endoplasmic reticulum (ER) through a process called Calcium-Induced Ca^{2+} Release (CICR), which involves the activation of IP_3 receptors and/or ryanodine receptors (RyRs).[\[1\]](#)[\[4\]](#)

This "trigger" hypothesis, where a small, localized **NAADP**-mediated Ca^{2+} signal initiates a larger, global Ca^{2+} wave, is a key feature of **NAADP** signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from photolysis experiments using caged **NAADP** in various cell types.

Cell Type	Caged NAADP Concentration (in pipette/injection solution)	Resulting Intracellular NAADP Concentration (estimated)	Observed Ca^{2+} Response	Reference
Sea Urchin Eggs	0.5 μM	Nanomolar range	Long-lasting Ca^{2+} oscillations	[5]
HEK293 Cells (overexpressing TPC2)	10 μM	Not specified	Biphasic Ca^{2+} transient (initial ramp followed by a large transient)	[6]
Pancreatic Acinar Cells	Not specified	Low nanomolar (e.g., 50 nM)	Oscillatory Ca^{2+} responses	
Jurkat T-cells	Not specified	~100 nM (maximal release)	Ca^{2+} release; inhibition at >1 μM	

Parameter	Sea Urchin Eggs	HEK293 Cells
Time to Peak Ca^{2+}	Varies with oscillation frequency	Initial ramp: 10-180 seconds
Duration of Ca^{2+} Signal	Long-lasting oscillations (can be >80 min)[5]	Biphasic transient
Effect of ER Ca^{2+} Store Depletion (e.g., with Thapsigargin)	Abolishes the secondary global wave, but not the initial NAADP-mediated release[5]	Attenuates the secondary phase of the Ca^{2+} response
Effect of Acidic Store Disruption (e.g., with Bafilomycin A1)	Abolishes the entire NAADP-mediated Ca^{2+} response	Abolishes both phases of the Ca^{2+} response

Experimental Protocols

Protocol 1: Microinjection and Photolysis of Caged NAADP in Sea Urchin Eggs

This protocol is adapted from studies investigating **NAADP**-induced Ca^{2+} oscillations in sea urchin eggs.[5]

Materials:

- Sea urchins (*Lytechinus pictus* or similar species)
- 0.5 M KCl
- Artificial Sea Water (ASW)
- Caged **NAADP** (synthesized in-house)
- Fluorescent Ca^{2+} indicator (e.g., Oregon Green 488 BAPTA Dextran, 10 μM)
- Microinjection setup (e.g., Picospritzer)
- Confocal microscope equipped for photolysis (e.g., with a UV laser)

- Poly-L-lysine coated coverslips

Procedure:

- Egg Collection and Preparation:
 - Induce spawning by injecting sea urchins with 0.5 M KCl.
 - Collect eggs in ASW and dejelly them by passing through a nylon mesh.
 - Wash the eggs twice by gentle centrifugation in ASW.
 - Adhere the eggs to poly-L-lysine coated coverslips for microinjection.[\[5\]](#)
- Microinjection:
 - Prepare the injection solution containing 0.5 μ M caged **NAADP** and 10 μ M Oregon Green 488 BAPTA Dextran in an appropriate injection buffer.
 - Back-fill a microinjection needle with the injection solution.
 - Using a micromanipulator, carefully inject the solution into individual eggs. The injection volume should be a small fraction of the egg volume.
- Photolysis and Imaging:
 - Mount the coverslip with injected eggs on the confocal microscope.
 - Allow the injected compounds to diffuse throughout the egg.
 - Identify a successfully injected egg by the fluorescence of the Ca^{2+} indicator.
 - Acquire a baseline fluorescence signal.
 - Deliver a brief UV light pulse (e.g., from a nitrogen or xenon arc lamp coupled to the microscope) to the entire field or a region of interest within the egg to photolyze the caged **NAADP**. The exact duration and intensity of the pulse should be optimized for the specific setup to achieve sufficient uncaging without causing photodamage.

- Immediately begin time-lapse imaging of the Ca^{2+} indicator fluorescence to monitor the intracellular Ca^{2+} concentration changes.

Protocol 2: Whole-Cell Patch-Clamp and Photolysis of Caged NAADP in HEK293 Cells

This protocol is based on experiments characterizing the role of TPC2 in **NAADP**-mediated Ca^{2+} signaling in HEK293 cells.[6]

Materials:

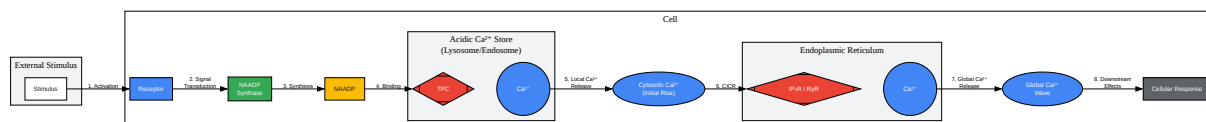
- HEK293 cells (wild-type or overexpressing a protein of interest, e.g., TPC2)
- Cell culture reagents
- Poly-D-lysine coated dishes
- Patch-clamp setup with an amplifier and data acquisition system
- Microscope equipped for fluorescence imaging and photolysis
- Fluorescent Ca^{2+} indicator (e.g., Fluo-3 pentapotassium salt, 0.1 mM)
- Caged **NAADP** (10 μM)
- Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl_2 , 10 HEPES, pH 7.2)
- Extracellular (bath) solution (e.g., in mM: 130 NaCl, 5.2 KCl, 1 MgCl_2 , 1.7 CaCl_2 , 10 glucose, 10 HEPES, pH 7.4)

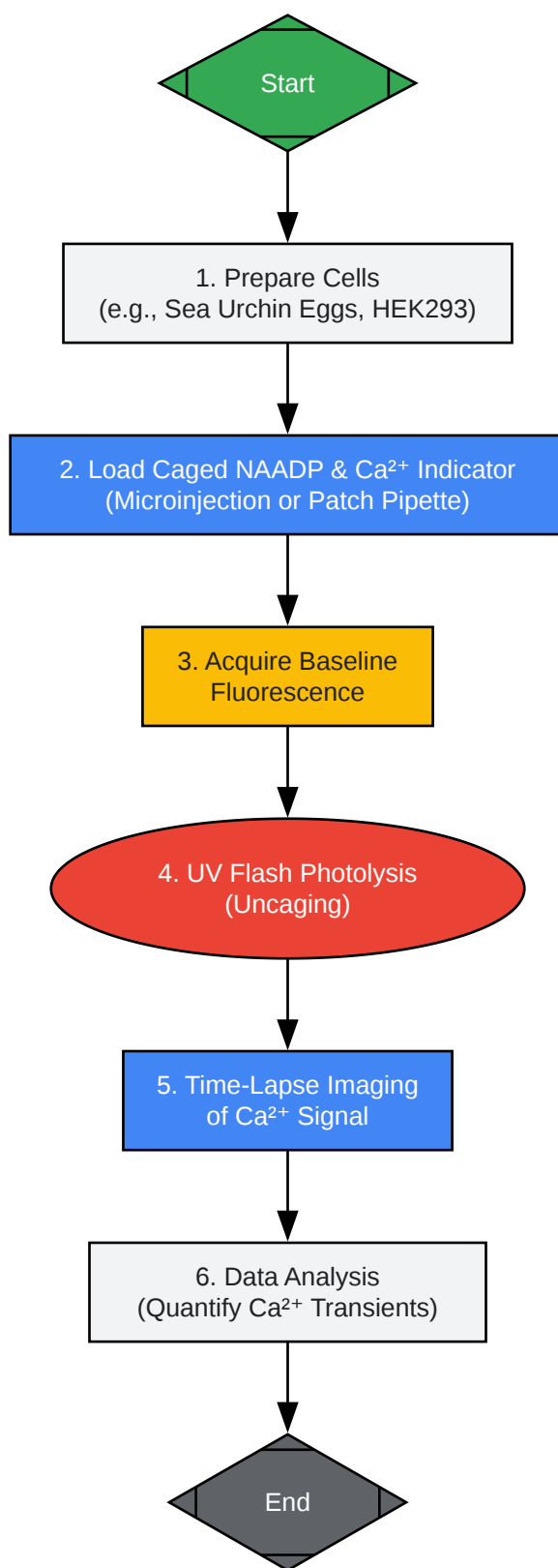
Procedure:

- Cell Preparation:
 - Plate HEK293 cells on poly-D-lysine coated dishes suitable for microscopy.
 - Allow cells to adhere and grow to an appropriate confluency.

- Patch-Clamp and Compound Loading:
 - Prepare the pipette solution containing 10 μ M caged **NAADP** and 0.1 mM Fluo-3.
 - Establish a whole-cell patch-clamp configuration on a target cell.
 - Allow the pipette solution to dialyze into the cell for a few minutes to ensure adequate loading of caged **NAADP** and the Ca^{2+} indicator.
- Photolysis and Imaging:
 - Monitor the baseline fluorescence of the Ca^{2+} indicator.
 - Apply a brief UV flash to the cell to photorelease **NAADP**. As with the sea urchin egg protocol, the photolysis parameters need to be optimized for the specific instrument.
 - Record the changes in fluorescence intensity to measure the intracellular Ca^{2+} response.
 - Simultaneously, electrophysiological parameters can be recorded if desired.

Visualizations





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